molecular formula C18H12Cl2N2O B056024 Becliconazole CAS No. 112893-26-2

Becliconazole

Cat. No. B056024
CAS RN: 112893-26-2
M. Wt: 343.2 g/mol
InChI Key: ZSTBJMFRJPALNV-UHFFFAOYSA-N
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Description

Becliconazole is a fungicide used in the agricultural industry to control a variety of fungal diseases, including powdery mildew, rust, and scab. It is a member of the triazole family of fungicides and is effective against a wide range of fungi. Becliconazole has been widely used in the United States and other countries since the 1980s. It is an effective fungicide with a broad spectrum of activity and low toxicity to humans and animals.

Scientific Research Applications

  • High-performance Liquid Chromatography for Becliconazole and its Impurities:

    • A study by Ferretti et al. (1997) utilized high-performance liquid chromatography (HPLC) to separate and determine becliconazole and its impurities. This method provided good qualitative and quantitative performances, enabling the determination of the enantiomeric ratio of becliconazole and its impurities (Ferretti et al., 1997).
  • Toxicity Profiles of Triazole Fungicides:

    • Several studies have investigated the toxicity profiles of triazole conazole fungicides, which include compounds similar to becliconazole. These studies primarily focused on their effects on liver toxicity, gene expression, and potential tumorigenic actions in rodent models (Hester et al., 2006), (Allen et al., 2006), (Chen et al., 2009).
  • In Vivo Mutagenicity of Conazole Fungicides:

    • Ross et al. (2008) conducted a study on the in vivo mutagenicity of conazole fungicides, including compounds related to becliconazole, using the Big Blue mouse assay system. This study found that hepatotumorigenic conazoles could induce mutations in the liver in vivo, while non-tumorigenic myclobutanil did not, suggesting that mutagenicity may be a key event in the tumorigenic mode of action of these fungicides (Ross et al., 2008).
  • Gene Expression Profiling for Toxicity Identification:

    • Goetz and Dix (2009) explored the gene expression profiles in rat livers exposed to triazole antifungals. This study aimed to identify biological pathways consistently modulated across various timepoints and study designs, potentially providing insight into the mechanisms of action of these compounds, including those related to becliconazole (Goetz & Dix, 2009).

properties

IUPAC Name

1-[(5-chloro-1-benzofuran-2-yl)-(2-chlorophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O/c19-13-5-6-16-12(9-13)10-17(23-16)18(22-8-7-21-11-22)14-3-1-2-4-15(14)20/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTBJMFRJPALNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869557
Record name Becliconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Becliconazole

CAS RN

112893-26-2, 192446-75-6, 192446-76-7
Record name Becliconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112893262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Becliconazole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Becliconazole, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Becliconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BECLICONAZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C78X4F03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BECLICONAZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q380FV0AN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BECLICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5361814USE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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